s-Dihydrodaidzein

描述

S-Dihydrodaidzein: is a metabolite of the isoflavone daidzein, which is found in soy products. It is produced by the action of gut bacteria and plays a crucial role in the biosynthesis of S-equol, a compound with high estrogen-like activity. This compound has garnered significant attention due to its potential health benefits, particularly in relation to cardiovascular health and menopausal symptom relief .

作用机制

S-二氢大豆苷的作用机制涉及其被肠道细菌转化为S-赤霉醇。S-赤霉醇以高亲和力与雌激素受体结合,模拟体内雌激素的作用。 这种相互作用有助于缓解更年期症状,并可能降低心血管疾病的风险 .

生化分析

Biochemical Properties

DHD interacts with various enzymes, proteins, and other biomolecules. It is produced by the anaerobic bioconversion of isoflavones daidzein and genistein by certain bacterial strains . The conversion of daidzein to DHD is primarily achieved through the secretion of a series of enzymes . The bioconversion rate of daidzein by certain bacterial strains can reach up to 60.3% .

Cellular Effects

DHD has been found to have significant effects on various types of cells and cellular processes. It has been reported to exhibit anti-inflammatory activities and inhibitory effects on human vascular smooth muscle cell proliferation . DHD is also known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of DHD involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, DHD is known to interact with mitogen-activated protein kinase 8 (JNK1), which is consistent with its anti-inflammatory activities .

Metabolic Pathways

DHD is involved in several metabolic pathways. It is primarily derived from the principal constituents of soy isoflavones—daidzein—through hydrogenation in metabolism . The metabolic pathways of daidzein by intestinal bacteria involve deglycosylation, hydroxylation, methoxylation, and acetylation .

准备方法

合成路线和反应条件: S-二氢大豆苷的合成通常涉及大豆苷的还原。这可以通过使用大豆苷还原酶来实现,大豆苷还原酶在厌氧条件下将大豆苷转化为二氢大豆苷。 反应条件通常需要特定的辅因子和受控环境来确保所需的立体选择性 .

工业生产方法: S-二氢大豆苷的工业生产可以通过使用工程菌株(如大肠杆菌)的生物转化过程来实现。这些菌株被修饰以表达将大豆苷转化为S-二氢大豆苷所需的酶。 该过程涉及优化反应条件,例如pH和温度,以最大限度地提高产量和生产率 .

化学反应分析

反应类型: S-二氢大豆苷会发生几种类型的化学反应,包括:

还原: 使用二氢大豆苷还原酶转化为四氢大豆苷。

氧化: 在有氧条件下可逆地转化回大豆苷.

常用试剂和条件:

还原: 需要二氢大豆苷还原酶和NADPH作为辅因子。

氧化: 可以在有氧条件下不含辅因子发生.

主要产物:

还原: 四氢大豆苷。

氧化: 大豆苷.

科学研究应用

S-二氢大豆苷有几个科学研究应用,包括:

相似化合物的比较

类似化合物:

大豆苷: S-二氢大豆苷的前体,存在于大豆制品中。

染料木素: 另一种具有雌激素活性的异黄酮。

大豆黄素: 一种不太常见但具有类似性质的异黄酮

独特性: S-二氢大豆苷因其在S-赤霉醇生物合成中的特殊作用而独一无二,与其他异黄酮相比,S-赤霉醇具有更高的雌激素活性。 这使其在健康益处和潜在的治疗应用方面特别有价值 .

属性

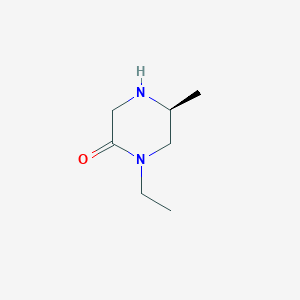

IUPAC Name |

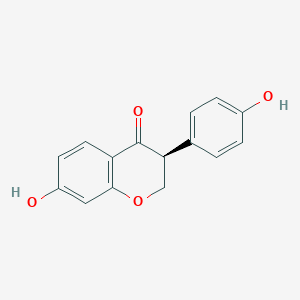

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is dihydrodaidzein formed in the body?

A1: Dihydrodaidzein is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]

Q2: Is dihydrodaidzein absorbed differently than daidzein?

A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []

Q3: What evidence suggests that the small intestine plays a role in dihydrodaidzein metabolism?

A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []

Q4: Are there individual differences in the ability to produce dihydrodaidzein?

A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]

Q5: What are the potential health benefits associated with dihydrodaidzein?

A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []

Q6: Does dihydrodaidzein interact with estrogen receptors?

A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]

Q7: Does dihydrodaidzein affect adipogenesis?

A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []

Q8: Does dihydrodaidzein have antioxidant activity?

A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]

Q9: Which bacteria are known to produce dihydrodaidzein?

A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]

Q10: What enzymes are involved in the conversion of daidzein to dihydrodaidzein?

A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]

Q11: Can the production of dihydrodaidzein be enhanced?

A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []

Q12: What analytical techniques are used to measure dihydrodaidzein levels?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]

Q13: Are there methods to detect and quantify the bacteria responsible for dihydrodaidzein production?

A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as dihydrodaidzein reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)